![molecular formula C15H16ClN3O3 B051666 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione CAS No. 383907-47-9](/img/structure/B51666.png)
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Overview
Description
Scientific Research Applications
Cancer Research: Cdc25 Phosphatase Inhibition
NSC 663284 has been identified as a potent inhibitor of Cdc25 phosphatases , which are crucial enzymes that regulate the cell cycle . By inhibiting Cdc25, NSC 663284 can arrest cell cycle progression at both G1 and G2/M phases . This makes it a valuable tool for studying cell cycle regulation and for developing new cancer therapies.
Antiproliferative Studies
The compound’s ability to inhibit Cdc25 also contributes to its antiproliferative activity . It can be used to study the proliferation of cancer cells and to screen for other compounds with similar or enhanced antiproliferative effects.
Cell Cycle Analysis
Researchers use NSC 663284 to induce cell cycle arrest, allowing for detailed analysis of cell cycle dynamics . This application is particularly useful in understanding how cancer cells progress through different stages of the cell cycle and identifying potential points of intervention.
Development of Anticancer Agents
NSC 663284 serves as a lead compound for the design of more potent and selective anticancer agents . Its structure and mode of action provide a foundation for the development of new drugs that target Cdc25 phosphatases.
Molecular Binding Studies
The compound has been used to study the direct binding to active site residues of Cdc25A catalytic domain via mass spectrometry . This application is significant for understanding the molecular interactions and designing inhibitors with higher specificity.
Prostate Cancer Research
In prostate cancer cell lines, such as PC-3, NSC 663284 has shown efficacy in inducing G2/M phase accumulation , suggesting its potential use in prostate cancer treatment studies .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, also known as NSC 663284, is the Cdc25 dual specificity phosphatases . These phosphatases play a crucial role in coordinating cell cycle progression . Overexpression of Cdc25 phosphatases has been observed in many human cancers, including prostate cancer .
Mode of Action
NSC 663284 interacts with its targets by inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) both in vitro and in vivo . It blocks the reactivation of Cdk2/cyclin A kinase by the Cdc25A catalytic domain in vitro . The compound directly binds to one of the two serine residues in the active site loop HCEFSSER of the Cdc25A catalytic domain .
Biochemical Pathways
The inhibition of Cdc25 phosphatases by NSC 663284 affects the cell cycle progression at both the G1 and G2/M phase . This is achieved by blocking the dephosphorylation and activation of Cdk2 and Cdk1 . The compound’s action on these biochemical pathways leads to the arrest of cell cycle progression .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The result of NSC 663284’s action is the arrest of cell cycle progression at both the G1 and G2/M phase . This leads to the inhibition of cell proliferation, as observed in various tumor cell lines . In the context of prostate cancer, the compound has shown antiproliferative efficacy .
Action Environment
It is worth noting that the compound’s efficacy can be observed in the complex environment of a cell, suggesting that it is stable and active under physiological conditions
Future Directions
properties
IUPAC Name |
7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTBDMBBPVNDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NSC 663284 interact with its target Cdc25 phosphatase, and what are the downstream effects of this interaction?
A1: NSC 663284 directly binds to the Cdc25A catalytic domain, specifically to one of the two serine residues in the active site loop HCEFSSER. [] This binding inhibits the phosphatase activity of Cdc25A, preventing the removal of phosphate groups from its substrates, cyclin-dependent kinases (Cdks). [] As a result, Cdks remain in their inactive, phosphorylated state, leading to cell cycle arrest at both the G1 and G2/M phases. [] This effectively inhibits cell proliferation as the cell cycle progression is halted.
Q2: How does the structure of NSC 663284 influence its activity against Cdc25 phosphatases?
A2: Research suggests that the position of the chlorine atom on the quinolinedione scaffold is crucial for NSC 663284's inhibitory activity. The 7-chloro isomer (NSC 663284) exhibits greater potency compared to its regioisomer, 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione. [] Computational analysis using electrostatic potential mapping suggests that an electron-deficient 7-position on the quinolinedione ring enhances the interaction with the Cdc25 active site, contributing to increased inhibitory activity. [] This highlights the importance of specific structural features for optimal binding and inhibition of Cdc25 phosphatases.
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